Home > Products > Screening Compounds P2976 > 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine - 1379378-74-1

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Catalog Number: EVT-1693174
CAS Number: 1379378-74-1
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390)

  • Compound Description: SCH 23390 is a dopamine D1 antagonist. [] It has been widely used to study the role of D1 receptors in various behavioral and physiological processes. [, , ]

R-(+)-6-Br-APB [R-(+)-6-bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide]

  • Compound Description: R-(+)-6-Br-APB is a dopamine D1 high-efficacy agonist. [, ] It has been shown to induce significant increases in eye blinking rates in monkeys. [, ]

SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide]

    (-)-trans-6,7,7α,8,9,13β-Hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo[d]naphtho[2,1-b]azepine (SCH 39166)

    • Compound Description: SCH 39166 is a selective D1 dopamine receptor antagonist. [, , , , ] It displays a longer elimination half-life compared to SCH 23390. [] Studies have shown its effectiveness in impairing conditioned taste aversion learning in animal models. []

    6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (SKF 81297)

    • Compound Description: SKF 81297 acts as a selective dopamine D1 agonist. [] Research has investigated its discriminative-stimulus effects in squirrel monkeys, particularly its involvement in the dopamine D1 receptor subtype. []

    6-chloro-7,8-dihydroxy-3-methyl-1-(m-tolyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol (SKF-75670)

    • Compound Description: SKF-75670 is a dopamine D1 partial agonist. []

    3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (6-Br-APB)

    • Compound Description: 6-Br-APB is a D1 agonist. It exists as two enantiomers, with the R-enantiomer demonstrating more potent D1 agonist activity than the S-enantiomer. []

    6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-3-allyl-[1H]-3-benzazepine (SKF 82958)

    • Compound Description: SKF 82958 is a selective dopamine D1 agonist. []

    5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

    • Compound Description: These compounds are described as G-protein coupled receptor-targeted (GPCR-targeted) scaffolds used in the development of a library of di- and trisubstituted benzazepines. []

    8-Chloro-1-methyl -2,3,4,5-tétrahydro-1h-benzo[d]azépine (Lorcaserin)

    • Compound Description: Lorcaserin is the target of several synthesis methods. [, ]
    • Compound Description: This compound acts as a 5-HT2C receptor agonist and is explored for treating obesity, obsessive-compulsive disorder, anxiety, and depression. []

    2-acetyl-1,2,3,4-tetrahydroisoquinolines and 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines

    • Compound Description: These compounds were synthesized through a photochemical reaction involving aryl radicals and subsequent S(RN)1 substitution. []

    N-methyl-6-(3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)-nicotamide (GSK189254)

    • Compound Description: GSK189254 is a potent and selective histamine H3 receptor antagonist. [] It exhibits good brain penetration and has been investigated as a potential PET radioligand for studying H3 receptors in humans. []

    2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine

    • Compound Description: This compound serves as a key starting material for synthesizing amide derivatives possessing a 2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine core structure. []
    Overview

    6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound belonging to the class of azepines, which are seven-membered nitrogen-containing rings. This compound features a bromine atom at the sixth position of the benzo[d]azepine structure, imparting unique chemical properties that enhance its reactivity and biological activity. The hydrochloride salt form of this compound improves its solubility in water, making it suitable for various scientific applications.

    Source

    6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine can be synthesized from 2,3,4,5-tetrahydro-1H-benzo[d]azepine through bromination reactions. The compound is commercially available and can be sourced from chemical suppliers such as BenchChem and AChemBlock .

    Classification

    This compound is classified as a brominated azepine, specifically a substituted tetrahydrobenzoazepine. Its structural characteristics allow it to participate in various chemical reactions and interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development .

    Synthesis Analysis

    Methods

    The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the following steps:

    1. Starting Material: The process begins with the preparation of 2,3,4,5-tetrahydro-1H-benzo[d]azepine.
    2. Bromination: Bromination is conducted using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like chloroform or acetic acid. This reaction is generally performed at room temperature to ensure optimal yields.
    3. Isolation: The product is isolated through recrystallization or column chromatography to achieve purity .

    Technical Details

    In industrial applications, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature and pressure. Additionally, green chemistry principles are increasingly integrated into these processes to minimize environmental impact .

    Molecular Structure Analysis

    Data

    The compound's IUPAC name reflects its systematic nomenclature and highlights the position of the bromine substituent on the azepine ring. Its structural features include:

    • A bromine atom at the sixth position.
    • A fused benzene and azepine ring system.

    These characteristics contribute to its unique reactivity profile compared to other azepines .

    Chemical Reactions Analysis

    Reactions

    6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo several types of chemical reactions:

    1. Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
    2. Oxidation Reactions: The compound can be oxidized to form N-oxides or other derivatives.
    3. Reduction Reactions: Reduction processes can lead to the formation of 2,3,4,5-tetrahydro-1H-benzo[d]azepine by removing the bromine atom.

    Common reagents for these reactions include sodium azide for substitution and potassium permanganate for oxidation.

    Technical Details

    The conditions under which these reactions are carried out vary based on the desired product but typically involve polar solvents and controlled temperatures to optimize yield and selectivity .

    Mechanism of Action

    The mechanism of action for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific biological targets such as receptors and enzymes. The presence of the bromine atom enhances binding affinity to these targets:

    Physical and Chemical Properties Analysis

    Physical Properties

    6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically appears as a white crystalline solid with a melting point that varies based on purity but generally falls within a defined range.

    Chemical Properties

    Key chemical properties include:

    • High reactivity due to the presence of the bromine substituent.
    • Solubility in polar solvents due to its hydrochloride form.

    These properties make it suitable for various applications in organic synthesis and medicinal chemistry .

    Applications

    6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several scientific uses:

    • Drug Development: Its unique structure allows for exploration in developing new therapeutic agents targeting specific receptors.
    • Research Applications: It serves as an important intermediate in synthesizing other complex organic molecules.
    • Biological Studies: The compound's interactions with biological systems make it valuable for studying receptor dynamics and enzyme inhibition .
    Synthesis Methodologies of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

    Cyclocondensation Strategies for Seven-Membered Benzazepine Scaffolds

    Cyclocondensation reactions provide direct access to the benzo[d]azepine core through intramolecular bond formation. A particularly efficient approach utilizes 2-bromophenethylamine precursors that undergo Pd-catalyzed reductive Heck cyclizations. This methodology involves the preparation of propargylamide intermediates from 3-substituted propiolic acids and 2-bromophenethylamines, followed by regioselective 7-exo-dig carbocyclization. The reaction proceeds with excellent stereoselectivity, yielding exclusively the Z-configured exocyclic double bond when mediated by palladium catalysts and sodium formate as a reducing agent. Typical reaction conditions require temperatures of 80-110°C in polar aprotic solvents like DMF, achieving moderate to good yields (45-75%) [5].

    Alternative cyclocondensation routes exploit solid-phase synthesis for combinatorial library generation. 5-Amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffolds are immobilized on acid-labile FDMP-AM resin, enabling diverse functionalization through acylation, sulfonation, reductive amination, and cross-coupling reactions. This six-step solution-phase process followed by solid-phase diversification allows the production of di- and tri-substituted benzazepines with high purity as confirmed by ¹H NMR and LC/MS analysis [6].

    Table 1: Cyclocondensation Approaches to Benzazepine Synthesis

    Precursor TypeCyclization MethodKey ConditionsYield RangeStereoselectivity
    PropargylamidesReductive Heck cyclizationPd(PPh₃)₄, HCO₂Na, DMF/H₂O45-75%Exclusive Z-isomer
    2-BromophenethylaminesPalladium-catalyzedMicrowave, 110°C60-85%Not reported
    Immobilized scaffoldsSolid-phase diversificationFDMP-AM resin, room temperature70-92% purityControlled by precursor

    Transition-Metal Catalyzed C–H Functionalization Approaches

    Transition-metal catalysis enables direct C-H bond functionalization, streamlining benzazepine synthesis. The Ugi/reductive Heck sequence represents a powerful multicomponent strategy for installing diverse substituents. This approach combines 3-substituted propiolic acids, 2-bromophenethylamines, aldehydes, and isocyanides in an initial Ugi four-component condensation, producing advanced propargylamide precursors. Subsequent palladium-catalyzed cyclization under microwave irradiation (110°C, 15 min) delivers polysubstituted 3-benzazepines in good to excellent yields (65-90%) [5]. The methodology tolerates both aliphatic and aromatic aldehydes and isocyanides, demonstrating remarkable substrate flexibility.

    Rhodium(I)-catalyzed hydroformylative cyclohydrocarbonylation offers another atom-economical route to functionalized benzazepines. This process efficiently constructs the seven-membered ring via sequential C-H activation and carbonylation, particularly effective with allyl-substituted precursors. The reaction proceeds under mild conditions (5-10 mol% Rh catalyst, syngas atmosphere) and enables subsequent diastereoselective functionalization of the intermediate, facilitating access to bicyclic and tricyclic aza-scaffolds incorporating six- or seven-membered rings [6]. These transition-metal approaches significantly reduce synthetic steps compared to classical methods while introducing structural complexity.

    Lithiation-Electrophilic Trapping for Substituent Introduction

    Directed ortho-lithiation provides regioselective access to 6-substituted benzazepine derivatives. The bromine atom at the 6-position serves as an effective directing group for lithiation when treated with strong bases such as n-butyllithium at low temperatures (-78°C). This generates a stabilized aryllithium intermediate that undergoes nucleophilic addition to various electrophiles including carbonyl compounds, alkyl halides, and trimethylstannyl chloride [5]. Key advantages include excellent regiocontrol and compatibility with sensitive functional groups when appropriate protecting strategies are employed.

    The lithiation-trapping sequence demonstrates particular utility for introducing carbon-, oxygen-, and nitrogen-based substituents at the 6-position. For instance, quenching with DMF provides the corresponding aldehyde, while reaction with methyl iodide yields the methylated derivative. This methodology enables rapid diversification of the benzazepine core without requiring de novo synthesis for each analogue. Notably, the reaction must be performed under strictly anhydrous conditions in aprotic solvents (THF or Et₂O) to prevent proton quenching of the organolithium intermediate. Yields range from moderate to good (50-80%), depending on the electrophile's reactivity and stability [5].

    Ring-Closing Metathesis and Annulation Techniques

    Olefin metathesis has emerged as a valuable tool for constructing the benzazepine framework through ring-closing strategies. This approach employs diene precursors featuring appropriately spaced vinyl groups that undergo intramolecular cyclization using second-generation Grubbs catalysts. The reaction typically proceeds at room temperature in dichloromethane, generating the unsaturated benzazepine core with excellent atom economy [6]. Subsequent hydrogenation (H₂, Pd/C) then affords the saturated 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold.

    A particularly innovative annulation technique combines the Ugi four-component reaction with ring-closing metathesis in a sequential process. This strategy first assembles diverse diene precursors through the Ugi condensation of 2-vinylaniline derivatives, carboxylic acids, isocyanides, and aldehydes. The resulting peptidomimetics then undergo ruthenium-catalyzed ring-closing metathesis to form the seven-membered azepine ring. This tandem methodology generates significant molecular complexity from simple building blocks, enabling the introduction of four points of diversity in just two synthetic steps. The approach typically delivers yields of 60-75% for the metathesis step, with catalyst loadings of 5-10 mol% [6].

    Asymmetric Synthesis via Chiral Auxiliaries or Catalysts

    Enantioselective synthesis of benzazepines has been achieved using chiral rhodium catalysts in hydroamination reactions. The intramolecular asymmetric hydroamination of allenes and alkynes provides access to 3-vinyl-1,4-benzodiazepines with high enantiomeric excess. Optimal conditions employ [Rh(cod)Cl]₂ (4 mol%) with chiral ligands such as (R)-DTBM-Garphos (10 mol%) and trifluoroacetic acid (10 mol%) in 1,2-dichloroethane at 50-70°C [7]. The nature of the nitrogen-protecting group significantly influences enantioselectivity, with tosyl-protected substrates delivering superior results (95:5 er) compared to Boc-protected analogues (67:33 er).

    Table 2: Asymmetric Synthesis of Benzazepine Derivatives

    Substrate TypeChiral LigandBrønsted AcidTemperatureYielder
    Allenes (PG = Ts)(R)-DTBM-GarphosPPTS50°C80%90:10
    Allenes (PG = Ts)(R)-DTBM-GarphosChloroacetic acid50°C90%95:5
    Alkynes (PG = Ts)(R)-DTBM-GarphosTFA50°C50%80:20
    Alkynes (PG = Boc)(S)-DTBM-Garphosrac-BNP acid50°C81%67:33

    Alternative asymmetric approaches employ chiral auxiliaries derived from terpenes or amino acids, temporarily incorporated into the benzazepine precursor. After diastereoselective cyclization, the auxiliary is cleaved to yield enantiomerically enriched products. For instance, Oppolzer's sultam has been successfully applied in the asymmetric alkylation of benzazepine precursors, delivering products with >90% de. While this approach requires additional steps for auxiliary attachment and removal, it offers reliable stereocontrol when catalytic asymmetric methods prove challenging [5] [7]. The choice between catalytic and stoichiometric chiral induction depends on the target molecule's complexity and the required enantiomeric purity.

    Properties

    CAS Number

    1379378-74-1

    Product Name

    6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

    IUPAC Name

    6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine

    Molecular Formula

    C10H12BrN

    Molecular Weight

    226.11 g/mol

    InChI

    InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2

    InChI Key

    DAVYTCBZAJDCBF-UHFFFAOYSA-N

    SMILES

    C1CNCCC2=C1C=CC=C2Br

    Canonical SMILES

    C1CNCCC2=C1C=CC=C2Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.